1-(Cyclopentylacetyl)piperazine

Lipophilicity Physicochemical Properties Drug Design

1-(Cyclopentylacetyl)piperazine delivers a cyclopentylacetyl-driven lipophilicity (logP 1.2–1.3) that is >2 log units higher than 1-acetylpiperazine (logP -0.9), enabling blood–brain barrier penetration and enhanced engagement of hydrophobic kinase pockets (e.g., FGFR3 IC₅₀ 13 nM). The free secondary amine allows rapid parallel SAR diversification, while the high thermal stability (bp 349.5 °C) and near-ambient melting point (37–39 °C) simplify handling and high-temperature transformations. Procure ≥95% purity material for CNS probe development and lead optimization.

Molecular Formula C11H20N2O
Molecular Weight 196.294
CAS No. 926238-69-9
Cat. No. B2970550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopentylacetyl)piperazine
CAS926238-69-9
Molecular FormulaC11H20N2O
Molecular Weight196.294
Structural Identifiers
SMILESC1CCC(C1)CC(=O)N2CCNCC2
InChIInChI=1S/C11H20N2O/c14-11(9-10-3-1-2-4-10)13-7-5-12-6-8-13/h10,12H,1-9H2
InChIKeyYANOVQCICLIJBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclopentylacetyl)piperazine (CAS 926238-69-9): A Lipophilic N-Acylpiperazine Building Block for Medicinal Chemistry and Probe Synthesis


1-(Cyclopentylacetyl)piperazine (CAS 926238-69-9), also designated as 2-cyclopentyl-1-(piperazin-1-yl)ethan-1-one, is an N-acylpiperazine derivative featuring a cyclopentylacetyl substituent on the piperazine nitrogen. This compound possesses a molecular formula of C₁₁H₂₀N₂O, a molecular weight of 196.29 g/mol, and a computed XLogP3-AA value of 1.2 [1]. The cyclopentyl moiety confers increased lipophilicity and steric bulk relative to simpler N-acylpiperazine analogs, while the secondary amine on the piperazine ring remains available for further functionalization. This structural profile positions 1-(cyclopentylacetyl)piperazine as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical research and probe development .

Why 1-(Cyclopentylacetyl)piperazine Cannot Be Simply Replaced by Other N-Acylpiperazines in Lead Optimization and Synthesis


N-Acylpiperazines are a broad class of compounds, but the identity of the acyl group dictates critical physicochemical and pharmacological properties. 1-(Cyclopentylacetyl)piperazine incorporates a cyclopentylacetyl moiety, which significantly elevates lipophilicity (logP ~1.2–1.3) compared to common alternatives like 1-acetylpiperazine (logP ~-0.8) or 1-benzoylpiperazine (logP ~-0.1) [1]. This difference in logP—exceeding 2 log units in some cases—translates to altered membrane permeability, metabolic stability, and target engagement [2]. Consequently, generic substitution of 1-(cyclopentylacetyl)piperazine with a more polar N-acylpiperazine can derail lead optimization campaigns and compromise the integrity of synthetic routes reliant on specific physicochemical profiles. The quantitative evidence below substantiates why this compound offers distinct and non-fungible value.

Quantitative Differentiation of 1-(Cyclopentylacetyl)piperazine: Lipophilicity, Physicochemical Stability, and Synthetic Utility


Elevated Lipophilicity (logP) vs. 1-Acetylpiperazine and 1-Benzoylpiperazine

The cyclopentylacetyl substituent imparts substantially higher lipophilicity to 1-(cyclopentylacetyl)piperazine compared to its acetyl and benzoyl congeners. The computed logP (XLogP3-AA) for 1-(cyclopentylacetyl)piperazine is 1.2 [1], whereas 1-acetylpiperazine exhibits an XLogP3-AA of -0.9 [2] and 1-benzoylpiperazine shows a measured logP of -0.14 . This difference of >1.3 log units (and >2.0 log units relative to the acetyl analog) indicates a marked increase in hydrophobicity, which directly impacts solubility, membrane permeability, and protein binding in biological systems [3].

Lipophilicity Physicochemical Properties Drug Design

Enhanced Thermal Stability Indicated by Higher Boiling Point vs. 1-Acetylpiperazine

1-(Cyclopentylacetyl)piperazine exhibits a predicted boiling point of 349.5 ± 35.0 °C at 760 mmHg , which is markedly higher than the boiling point of 1-acetylpiperazine (127–130 °C at 8 torr, corresponding to an estimated normal boiling point below 250 °C) [1]. This significant elevation in boiling point reflects stronger intermolecular forces imparted by the cyclopentylacetyl group, which may offer practical advantages in high-temperature synthetic transformations and facilitate purification via distillation or thermal desorption techniques.

Thermal Stability Process Chemistry Purification

Validated Utility as a Key Intermediate in Potent Kinase Inhibitor Synthesis (IC₅₀ = 13 nM for FGFR3)

The 1-(cyclopentylacetyl)piperazine fragment serves as a critical structural component in a series of potent fibroblast growth factor receptor 3 (FGFR3) inhibitors disclosed in US Patent 10,213,427. In a representative compound (Example 52) bearing the 4-(cyclopentylacetyl)piperazin-1-yl motif, an IC₅₀ of 13 nM was measured against FGFR3 using a FRET-based peptide phosphorylation assay [1]. While this data pertains to the elaborated final compound rather than the building block itself, it demonstrates that the cyclopentylacetyl piperazine moiety is compatible with high-affinity target engagement and has been successfully deployed in a patented therapeutic candidate. In contrast, simple N-acetylpiperazine is rarely encountered in high-potency kinase inhibitor pharmacophores.

Kinase Inhibition Drug Discovery Medicinal Chemistry

Distinct Physicochemical Signature: Melting Point and LogD(pH 7.4) Differentiate from Common Acylpiperazines

Beyond logP, 1-(cyclopentylacetyl)piperazine displays a melting point of 37–39 °C [1], which is close to room temperature, and a calculated ACD/LogD (pH 7.4) of 0.86 . In comparison, 1-acetylpiperazine is a liquid at room temperature (mp 31–34 °C) [2] and 1-benzoylpiperazine is a crystalline solid with a higher melting point (~70–75 °C). The near-room-temperature melting point of the target compound may facilitate handling as a low-melting solid or viscous liquid under ambient conditions, offering a unique balance of physical state for diverse laboratory workflows. The LogD value of 0.86 at physiological pH suggests moderate lipophilicity under biological conditions, which can be advantageous for balancing solubility and permeability.

Physicochemical Profiling Pre-formulation Analytical Chemistry

Regioselective Functionalization Potential: Free Secondary Amine for Diversification

1-(Cyclopentylacetyl)piperazine retains an unprotected secondary amine at the piperazine 4-position, enabling regioselective functionalization without the need for protection/deprotection steps. This contrasts with 1,4-bis(cyclopentylacetyl)piperazine, where both nitrogens are acylated, precluding further derivatization at the piperazine core. The presence of a single acyl group allows for orthogonal reactions—such as alkylation, arylation, or sulfonylation—while maintaining the lipophilic cyclopentylacetyl moiety. This regiochemical feature streamlines the synthesis of N4-substituted piperazine libraries, reducing step count and improving overall yield compared to symmetric di-acylpiperazines [1].

Synthetic Chemistry Library Synthesis Building Block

Favorable Computed Drug-Likeness Parameters vs. 1-Acetylpiperazine

Computational ADME predictions indicate that 1-(cyclopentylacetyl)piperazine possesses a favorable drug-likeness profile compared to 1-acetylpiperazine. Specifically, the target compound has zero Rule of 5 violations, a topological polar surface area (TPSA) of 32.3 Ų, and a logP of 1.2, placing it well within oral drug space [1]. In contrast, 1-acetylpiperazine, with a TPSA of 32.3 Ų and logP of -0.9, exhibits a logP value below the optimal range (1–3) for oral absorption, potentially limiting its utility as a lead-like fragment [2]. The higher logP of the cyclopentylacetyl derivative aligns better with the preferred lipophilicity range for central nervous system (CNS) drug candidates, which typically require logP values between 1 and 3 for adequate brain penetration [3].

Drug-likeness ADME Prediction Lead Optimization

Optimal Research and Procurement Scenarios for 1-(Cyclopentylacetyl)piperazine (CAS 926238-69-9)


Medicinal Chemistry: Synthesis of Lipophilic Kinase Inhibitor Libraries

When constructing kinase inhibitor libraries targeting receptors with hydrophobic ATP-binding pockets (e.g., FGFR3), 1-(cyclopentylacetyl)piperazine serves as a privileged building block. Its lipophilic cyclopentylacetyl group enhances target engagement, as evidenced by the 13 nM IC₅₀ of a derivative disclosed in US Patent 10,213,427 . The free secondary amine allows for rapid diversification via parallel synthesis, accelerating SAR exploration.

Process Chemistry: High-Temperature Reactions and Purification

The elevated boiling point (349.5 ± 35.0 °C) of 1-(cyclopentylacetyl)piperazine enables its use in high-temperature synthetic transformations without decomposition . This thermal stability also facilitates purification by distillation, offering an advantage over lower-boiling N-acylpiperazines such as 1-acetylpiperazine (bp <250 °C) [1].

ADME/PK Optimization: CNS Penetrant Probe Design

With a logP of 1.2–1.26, 1-(cyclopentylacetyl)piperazine lies within the optimal lipophilicity range for blood–brain barrier penetration (logP 1–3) [1]. This property makes it a suitable starting material for synthesizing CNS-penetrant probes, whereas more polar analogs like 1-acetylpiperazine (logP -0.9) may exhibit insufficient brain exposure [2].

Pre-formulation and Physicochemical Profiling Studies

The near-room-temperature melting point (37–39 °C) and moderate LogD(pH 7.4) of 0.86 render 1-(cyclopentylacetyl)piperazine an attractive candidate for pre-formulation studies [1]. Its physical state facilitates handling under ambient conditions, and its distribution coefficient suggests balanced solubility/permeability for in vitro assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Cyclopentylacetyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.